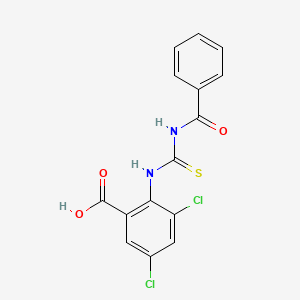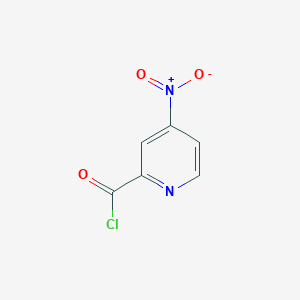
4-Nitropyridine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitropyridine-2-carbonyl chloride is a chemical compound characterized by a pyridine ring substituted with a nitro group at the 4-position and a carbonyl chloride group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration of Pyridine Derivatives: One common method involves the nitration of pyridine derivatives using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods: Industrial production typically involves large-scale nitration and chlorination processes, ensuring the efficient synthesis of this compound with high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different aminopyridine derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are iron and hydrogen gas.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized pyridine derivatives.
Reduction Products: Aminopyridine derivatives.
Substitution Products: Functionalized pyridine derivatives.
Scientific Research Applications
4-Nitropyridine-2-carbonyl chloride is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceuticals and the investigation of drug candidates.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-nitropyridine-2-carbonyl chloride exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to form active drug molecules. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
2-Chloropyridine-4-carbonyl chloride: Similar structure with different positions of substituents.
2-Pyridinecarbonyl chloride: Lacks the nitro group present in 4-nitropyridine-2-carbonyl chloride.
Uniqueness: this compound is unique due to the presence of both nitro and carbonyl chloride groups on the pyridine ring, which influences its reactivity and applications.
Properties
CAS No. |
230312-97-7 |
|---|---|
Molecular Formula |
C6H3ClN2O3 |
Molecular Weight |
186.55 g/mol |
IUPAC Name |
4-nitropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN2O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H |
InChI Key |
KXVRYVUBBIMNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


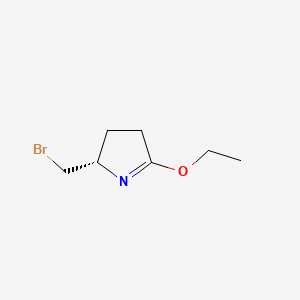


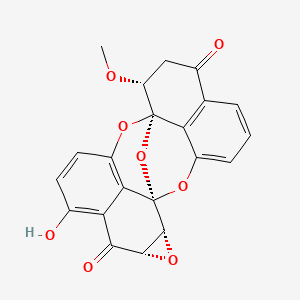
![2-((1S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B15349967.png)
![2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15349980.png)
![3-[(E)-2-Butenyl]thiophene](/img/structure/B15349985.png)
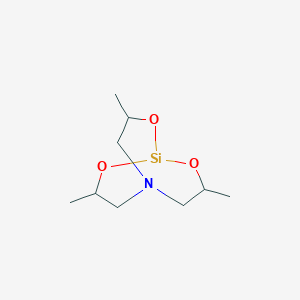
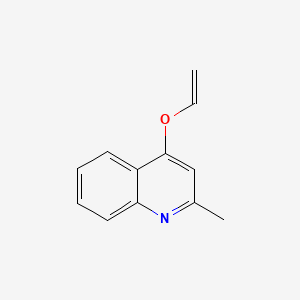

![2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole](/img/structure/B15350002.png)
![1H-Indene-1,3(2H)-dione, 2-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B15350005.png)
![4-azido-2-hydroxy-5-iodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide](/img/structure/B15350013.png)
